N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide
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Overview
Description
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantyl group, which is a bulky, diamond-like structure, and a phenyl group, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this process . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to handle the bulk production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism by which N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler amide with similar solvent properties but lacking the adamantyl and phenyl groups.
Adamantanecarboxylic acid: Shares the adamantyl structure but differs in functional groups and reactivity.
Uniqueness
N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide is unique due to its combination of the adamantyl and phenyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-2-(2-phenyl-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-23(2)14-22-20(24)13-21(17-6-4-3-5-7-17)18-9-15-8-16(11-18)12-19(21)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEOIVSWJSTKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)CC1(C2CC3CC(C2)CC1C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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